Carbamic acid, (3-hydroxyphenyl)-, phenylmethyl ester (9CI)
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Overview
Description
Carbamic acid, (3-hydroxyphenyl)-, phenylmethyl ester (9CI) is a bioactive chemical.
Scientific Research Applications
Enantioselective and Diastereoselective Preparation in Organic Syntheses
Research has explored the application of various carbamic acid esters, including (3-hydroxyphenyl)-, phenylmethyl ester, in enantioselective and diastereoselective preparations. These methods are significant in organic chemistry for producing chiral compounds and have been applied in the synthesis of dihydropyrimidones and HIV protease inhibitors (Goss, Dai, Lou, & Schaus, 2009); (Patel, Chu, & Mueller, 2003).
Pharmacological Action and Synthesis for Medical Applications
Carbamic acid esters, including the (3-hydroxyphenyl)-, phenylmethyl ester, have been investigated for their pharmacological actions, such as physostigmine-like action. This includes studies on the toxicities, miotic action, and effects on intestinal peristalsis of these compounds (Aeschlimann & Reinert, 1931). Additionally, the compound has been used in the preparation of chiral synthons for HIV protease inhibitors (Patel et al., 1997).
Prodrug Synthesis and Bioconversion
The compound has been evaluated as a prodrug form in the synthesis of dopaminergic drugs. Its stability and bioconversion have been studied, focusing on protecting parent phenols against first-pass metabolism following oral administration (Hansen, Faarup, & Bundgaard, 1991).
Novel Synthesis Methods and Antibacterial Activity
There have been developments in novel and efficient synthesis protocols for (aminophenyl)carbamic acid esters, including the compound . This synthesis involves reduction and condensation of nitrophenyl isocyanate derivatives under specific conditions (Garofalo et al., 2011). Additionally, certain (3-benzyl-5-hydroxyphenyl)carbamates, a category which includes this compound, have shown potential as antibacterial agents against Gram-positive bacteria (Liang et al., 2020).
Properties
CAS No. |
19972-88-4 |
---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
benzyl N-(3-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C14H13NO3/c16-13-8-4-7-12(9-13)15-14(17)18-10-11-5-2-1-3-6-11/h1-9,16H,10H2,(H,15,17) |
InChI Key |
AJJKAELSCPYHKU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=CC=C2)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=CC=C2)O |
Appearance |
Solid powder |
19972-88-4 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Carbamic acid, (3-hydroxyphenyl)-, phenylmethyl ester (9CI) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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